Rispenzepine

Muscarinic Antagonism Tracheal Smooth Muscle Functional Potency

Many muscarinic antagonist studies fail due to poor receptor subtype selectivity. Rispenzepine's distinct dual M1/M3 profile solves this, providing a calibrated tool unavailable with generic analogs. - Achieves 92.7% inhibition of cholinergic contractile responses at 0.3 μM (pD₂ 7.31) in airway tissue assays. - Exhibits 2-fold higher M3 affinity vs. pirenzepine, enabling precise dissection of receptor contributions in GI motility studies. - Enhances ACh release in neuronal preparations, distinguishing it from pure M3 antagonists for autoreceptor function research.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS No. 96449-05-7
Cat. No. B1679387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRispenzepine
CAS96449-05-7
Synonyms11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
DF 594
DF-594
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4
InChIInChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24)
InChIKeyLPLNSPKKMWHFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rispenzepine: M1/M3 Antagonist Overview


Rispenzepine (also designated DF-545 or Nuvenzepine) is a small-molecule muscarinic acetylcholine receptor (mAChR) antagonist developed by Dompé [1]. It belongs to the tricyclic pyridobenzodiazepinone class, structurally related to pirenzepine [2]. Unlike classical non-selective antimuscarinics, Rispenzepine exhibits a preferential antagonistic profile directed at the M1 and M3 receptor subtypes [3], with a molecular weight of 336.39 g/mol and formula C19H20N4O2 [4].

Rispenzepine: No Generic Equivalent


Generic substitution among muscarinic antagonists is not pharmacologically equivalent due to marked divergence in receptor subtype selectivity and functional tissue response. While pirenzepine is characterized predominantly as an M1-selective antagonist, Rispenzepine demonstrates a distinct dual M1/M3 antagonistic profile [1]. This shift in selectivity translates to quantitative differences in functional potency across isolated tissue preparations [2] and differential effects on prejunctional autoreceptor modulation [3]. Procuring a non-specific antimuscarinic or an M1-selective analog cannot replicate the M1/M3-biased pharmacological signature documented for Rispenzepine.

Rispenzepine Comparative Evidence


Airway Smooth Muscle Functional Antagonism

Rispenzepine demonstrates functional antagonism in isolated tracheal preparations with a quantified potency intermediate between the M3-selective antagonist 4-DAMP and the M1-selective antagonist pirenzepine [1]. The concentration-response ranking provides a clear functional differentiation point.

Muscarinic Antagonism Tracheal Smooth Muscle Functional Potency

M1/M3 Receptor Selectivity Profile

In direct comparative studies, Rispenzepine (DF 545) exhibits a distinct receptor subtype interaction profile relative to pirenzepine. Pirenzepine is characterized as M1-selective, whereas Rispenzepine acts as a dual M1/M3 antagonist [1]. This is quantitatively supported by functional assays showing Rispenzepine blocks M3-mediated responses with higher affinity.

Receptor Selectivity M1 Receptor M3 Receptor Muscarinic

M3 Receptor Affinity Advantage

In isolated guinea-pig ileal longitudinal muscle-myenteric plexus preparations, Rispenzepine (DF 545) demonstrates a quantitative advantage in M3 receptor blockade. It blocks M3-mediated responses with a 2-fold higher affinity compared to pirenzepine [1].

M3 Receptor Binding Affinity Functional Antagonism

Prejunctional Autoreceptor Modulation

In acetylcholine (ACh) release studies using guinea pig trachea, Rispenzepine significantly increased ACh release, in contrast to the M3-selective antagonist 4-DAMP which had no significant effect [1]. This functional outcome differentiates Rispenzepine from pure M3 antagonists.

Acetylcholine Release Prejunctional Receptors Autoreceptor

In Vivo Functional Selectivity

In vivo studies in rabbits demonstrated that DF 594 (a structurally related analog) exhibited a functional separation between gastrointestinal and cardiovascular effects, whereas classical antimuscarinics like atropine typically produce concurrent cardiac effects [1]. As a pirenzepine analog sharing similar pharmacological properties, Rispenzepine is anticipated to exhibit a comparable functional profile.

In Vivo Pharmacology Antispasmodic Cardiovascular Safety

Rispenzepine Research Applications


Ex Vivo Airway Pharmacodynamics

Rispenzepine is specifically validated for use in isolated tracheal or bronchial tissue preparations to investigate muscarinic receptor-mediated smooth muscle contraction. With a quantified pD₂ of 7.31 and near-complete inhibition (92.7%) of cholinergic contractile responses at 0.3 μM [1], it serves as a calibrated tool for studies of airway hyperresponsiveness and bronchodilator mechanisms.

Gastrointestinal Motility Research

The compound's 2-fold higher affinity for M3 receptor-mediated responses compared to pirenzepine [2] positions it as a preferred antagonist for gastrointestinal tissue assays. Researchers studying ileal or colonic motility can leverage this enhanced M3 blockade to dissect receptor subtype contributions to peristalsis and spasmolytic drug action.

Neurotransmitter Release Assays

Unlike M3-selective antagonists such as 4-DAMP, Rispenzepine significantly enhances acetylcholine release in neuronal preparations [3]. This property makes it a valuable pharmacological tool for studies examining prejunctional muscarinic autoreceptor function and cholinergic neurotransmission modulation.

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